molecular formula C10H9Cl2NO2S B1439245 (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1290627-96-1

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1439245
CAS No.: 1290627-96-1
M. Wt: 278.15 g/mol
InChI Key: DYBHDSFTPGYWFY-VEDVMXKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic Acid (CAS 1290627-96-1) is a high-purity chiral thiazolidine carboxylic acid derivative supplied for advanced research applications. This compound is part of a class of molecules where the thiazolidine ring acts as a key scaffold, known for its role as a physiologic sulfhydryl antioxidant and a potential cysteine prodrug that can facilitate cellular glutathione synthesis . Derivatives of thiazolidine-4-carboxylic acid have been investigated for their cytoprotective properties , offering dual activity by combating oxidative stress and supporting the natural cellular defense mechanisms . Furthermore, structurally similar 2-arylthiazolidine-4-carboxylic acid compounds have been explored in various therapeutic areas, indicating the potential research value of this chiral compound in developing new pharmacological tools . The specific stereochemistry at the 4-position (S-configuration) is critical for its interaction with biological systems. With a molecular formula of C10H9Cl2NO2S and a molecular weight of 278.15 g/mol, this reagent is intended for use in laboratory research only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBHDSFTPGYWFY-VEDVMXKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2,4-Dichlorobenzaldehyde with Cysteine or Derivatives

  • The most common laboratory synthesis involves the condensation of 2,4-dichlorobenzaldehyde with L-cysteine or its derivatives under acidic conditions.
  • The reaction proceeds via the formation of a Schiff base intermediate (an imine), which then cyclizes intramolecularly to form the thiazolidine ring.
  • Acid catalysts such as hydrochloric acid or acetic acid are typically used to facilitate the condensation and cyclization steps.
  • Solvents like ethanol or methanol are preferred for their ability to dissolve both reactants and promote reaction kinetics.
  • The stereochemistry at the 4-position (4S) is controlled by the use of L-cysteine, which imparts chirality to the product.

Reaction of 2,4-Dichlorophenyl Isothiocyanate with Amino Acid Derivatives

  • An alternative synthetic approach involves reacting 2,4-dichlorophenyl isothiocyanate with amino acids or their derivatives in the presence of a base such as triethylamine.
  • This method facilitates the formation of the thiazolidine ring through nucleophilic attack and cyclization.
  • Reaction conditions typically include moderate temperatures and an inert atmosphere to minimize side reactions.
  • This route is advantageous for its specificity and ability to be adapted for various amino acid derivatives.

Industrial Production Methods

  • Industrial synthesis scales up the above laboratory methods with optimizations for yield, purity, and safety.
  • Continuous flow reactors are increasingly employed to precisely control reaction parameters such as temperature, pressure, and reactant concentration.
  • Continuous flow technology enhances reaction efficiency, reduces reaction times, and improves product consistency.
  • Purification steps such as recrystallization or chromatographic techniques are integrated to achieve high-purity products.
  • Environmental and safety considerations are addressed by minimizing solvent use and waste generation.

Reaction Conditions Summary Table

Method Reactants Catalysts / Base Solvent(s) Temperature Atmosphere Notes
Condensation of 2,4-dichlorobenzaldehyde + L-cysteine 2,4-dichlorobenzaldehyde + L-cysteine HCl or Acetic acid Ethanol, Methanol Room temp to reflux Ambient or inert Stereoselective formation of (4S) isomer
Reaction of 2,4-dichlorophenyl isothiocyanate + amino acid derivatives 2,4-dichlorophenyl isothiocyanate + amino acid Triethylamine Aprotic solvents Moderate (25-60°C) Inert (N2 or Ar) Prevents side reactions, good for derivatives

Purification Techniques

  • Recrystallization: Commonly used from solvents such as ethanol or ethyl acetate to purify the product by exploiting solubility differences.
  • Chromatography: Employed for laboratory-scale purification when higher purity or separation of isomers is required.
  • Filtration and Vacuum Drying: Used to isolate and dry the crystalline product efficiently.

Research Findings on Preparation

  • The stereospecificity of the thiazolidine ring formation is crucial for biological activity; thus, the use of chiral starting materials (L-cysteine) is emphasized in literature.
  • Continuous flow synthesis has been demonstrated to improve yield and reduce impurities compared to batch processes.
  • Reaction monitoring by spectroscopic methods (NMR, IR) confirms the formation of the Schiff base intermediate and subsequent cyclization.
  • Optimization studies show that acid catalysts influence reaction rate and product stereochemistry, with acetic acid often providing a good balance between yield and selectivity.

Summary Table of Preparation Methods and Key Parameters

Parameter Condensation Method Isothiocyanate Method Industrial Approach
Starting Materials 2,4-Dichlorobenzaldehyde + L-cysteine 2,4-Dichlorophenyl isothiocyanate + amino acid derivatives Same as lab methods, scaled up
Catalyst/Base HCl, Acetic acid Triethylamine Optimized acid/base systems
Solvent Ethanol, Methanol Aprotic solvents (e.g., dichloromethane) Solvent selection optimized for scale
Temperature Room temperature to reflux Moderate (25-60°C) Controlled via continuous flow reactors
Atmosphere Ambient or inert Inert (N2 or Ar) Inert atmosphere preferred
Purification Recrystallization, chromatography Recrystallization Recrystallization, chromatography
Yield Moderate to high (dependent on conditions) Moderate to high High yield with continuous flow
Stereochemical Control High (due to L-cysteine use) Moderate to high Maintained via chiral starting materials

Additional Notes

  • The compound’s synthesis is closely related to the formation of other thiazolidine derivatives, with modifications in substituents or reaction conditions yielding different analogs.
  • Oxidation or reduction post-synthesis can modify the compound further for specific applications.
  • The preparation methods are well-documented in patents and scientific literature, emphasizing the importance of stereochemistry and reaction optimization for pharmaceutical and research applications.

This detailed overview consolidates diverse authoritative sources on the preparation of (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, highlighting key synthetic strategies, industrial adaptations, and critical reaction parameters essential for researchers and industry professionals.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Activity

Research indicates that thiazolidine derivatives, including (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, exhibit potential antidiabetic properties by acting as agonists of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in glucose and lipid metabolism. Studies have shown that this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidine showed significant improvements in glycemic control in diabetic rats when administered over a four-week period .

2. Anticancer Properties

The compound has also been investigated for its anticancer properties. Research has revealed that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Study : In vitro studies conducted on human cancer cell lines indicated that this compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Agricultural Applications

1. Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. This property makes it suitable for use in agricultural settings to control unwanted vegetation.

Case Study : Field trials conducted on various crops demonstrated that formulations containing this compound effectively reduced weed populations without harming the crops, thereby increasing yield .

Data Tables

Application AreaSpecific UseEvidence/Case Study
Medicinal ChemistryAntidiabetic agentImproved glycemic control in diabetic rats
Anticancer agentInduced apoptosis in cancer cell lines
Agricultural ScienceHerbicideEffective weed control in field trials

Mechanism of Action

The mechanism of action of (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can include inhibition of microbial growth or modulation of cellular processes, depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
(4S)-2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid (Target) C${10}$H$9$Cl$2$NO$2$S ~290.2 2,4-Dichlorophenyl Research intermediate; discontinued
(4S)-2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid C${10}$H${11}$NO$_3$S 225.27 3-Hydroxyphenyl Pharmacological reference standard
(2R,4S)-3-Acetyl-2-(4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid C${13}$H${15}$NO$_4$S 281.33 4-Methoxyphenyl; acetyl group Defined stereocenters; synthetic studies
(4S)-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid C${11}$H${10}$F$3$NO$2$S 283.26 4-Trifluoromethylphenyl Not specified; commercial availability
(4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid C${11}$H${11}$NO$_4$S 269.28 4-Hydroxy-3-methoxyphenyl Developmental toxicity in zebrafish
2-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxylic acid C${12}$H${15}$NO$_2$S 237.32 2,4-Dimethylphenyl Structural analog; no activity reported

Key Structural Differences

  • 3-Hydroxyphenyl and 4-hydroxy-3-methoxyphenyl analogs exhibit polar substituents, influencing solubility and interaction with biological targets (e.g., receptors) . Trifluoromethyl and acetyl groups introduce steric bulk and electronic effects, altering metabolic stability .

Pharmacological and Toxicological Findings

  • Synthetic Utility :
    • Acetylated and methoxy-substituted derivatives serve as intermediates in synthesizing complex molecules (e.g., ketoconazole analogs) .

Physicochemical Properties

  • Solubility :
    • Chlorine and trifluoromethyl groups reduce aqueous solubility compared to hydroxylated analogs.
  • Purity :
    • Commercial samples of the target compound and its 3-hydroxyphenyl analog are typically 95% pure .

Biological Activity

(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₉Cl₂NO₂S
  • CAS Number: 1290627-96-1
  • Structure: Contains a thiazolidine ring with a 2,4-dichlorophenyl group and a carboxylic acid group.

The compound is synthesized through the condensation of 2,4-dichlorobenzaldehyde with cysteine derivatives under acidic conditions, forming a Schiff base that cyclizes to yield the thiazolidine structure.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound may inhibit microbial growth by interfering with critical cellular processes or by binding to specific enzymes involved in metabolism.

Anticancer Potential

The compound has been explored for its potential anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The mechanism involves the dysregulation of mitotic spindles leading to cell cycle arrest.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus disrupting metabolic pathways.
  • Receptor Modulation: It can alter receptor functions by interacting with binding sites, affecting cellular signaling pathways.

Study on Antimicrobial Activity

A comparative study investigated the antimicrobial efficacy of thiazolidine derivatives including this compound. Results indicated that this compound showed superior activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Anticancer Activity Case Study

In a controlled experiment on cancer cell lines, this compound was found to reduce cell viability significantly at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundThiazolidineAntimicrobial, Anticancer
2-(2,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acidThiazolidineModerate antimicrobial
2-(2,4-Dichlorophenyl)-thiazoleThiazoleLimited biological activity

The unique stereochemistry and functional groups of this compound contribute to its enhanced biological activity compared to structurally similar compounds .

Q & A

Q. What synthetic routes are recommended for (4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis typically involves cyclocondensation of 2,4-dichlorophenyl isothiocyanate with L-cysteine derivatives under basic conditions. Optimizing yield (70–85%) requires precise control of pH (8–9) and temperature (60–80°C). Catalysts like triethylamine enhance nucleophilic attack, while solvents such as ethanol/water mixtures improve solubility. Post-synthesis, recrystallization in acetone/hexane ensures purity >95%. Stereochemical integrity of the (4S) configuration is confirmed via polarimetry or chiral HPLC .

Q. Which analytical techniques confirm the structure and stereochemistry of this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Key signals include δ 4.2–4.5 ppm (C4-H, thiazolidine ring) and δ 7.3–7.8 ppm (dichlorophenyl protons).
  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (85:15) to resolve enantiomeric impurities (<2%).
  • Mass Spectrometry: ESI-MS ([M+H]+ ≈ 318 m/z) confirms molecular weight.
  • X-ray Crystallography: Resolves absolute configuration and ring puckering .

Q. What storage conditions prevent degradation of this compound?

  • Methodological Answer: Store in airtight containers under nitrogen at –20°C to minimize oxidation. Avoid exposure to light (use amber vials) and humidity (desiccants like silica gel). Stability studies show <5% degradation over 6 months under these conditions. For aqueous work, use buffers (pH 6–7) with antioxidants (e.g., 0.1% BHT) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact stereoselectivity during synthesis?

  • Methodological Answer: Polar aprotic solvents (DMF, DMSO) increase reaction rates but may reduce stereoselectivity due to solvation effects. Copper(I) catalysts favor the (4S) configuration by stabilizing transition-state thiolate intermediates, achieving enantiomeric excess (ee) >90%. Kinetic studies (e.g., Eyring plots) reveal activation energies vary by 10–15 kJ/mol between solvents, impacting reaction half-life .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer: Contradictions often arise from impurities (>5% by-products) or inconsistent stereochemical reporting. Strategies include:
  • Purity Reassessment: Use LC-MS to identify co-eluting impurities (e.g., open-chain precursors).
  • Chiral Purity Validation: Compare biological activity of isolated enantiomers.
  • Dose-Response Reproducibility: Test across multiple cell lines (e.g., HEK293 vs. HepG2) to account for receptor heterogeneity .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • Methodological Answer:
  • DFT Calculations: Model the thiazolidine ring’s puckering (Cremer-Pople parameters) to predict nucleophilic sites.
  • Molecular Dynamics (MD): Simulate binding to cysteine proteases (e.g., cathepsin B) using AMBER force fields. Key interactions: dichlorophenyl hydrophobic packing and carboxylic acid hydrogen bonding.
  • QSAR Models: Corporate Hammett σ values for substituents to predict antibacterial IC50 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-(2,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid

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